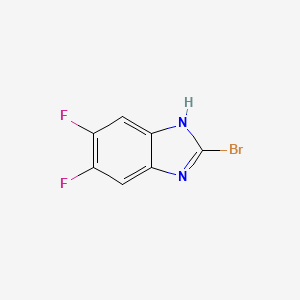
2-Bromo-5,6-difluoro-1H-benzimidazole
Vue d'ensemble
Description
2-Bromo-5,6-difluoro-1H-benzimidazole is a useful research compound. Its molecular formula is C7H3BrF2N2 and its molecular weight is 233.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Bromo-5,6-difluoro-1H-benzimidazole is a compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, antiproliferative, and antifungal properties, supported by relevant research findings and data tables.
This compound is characterized by the presence of bromine and fluorine substituents at the 2 and 5,6 positions of the benzimidazole ring. These modifications are believed to enhance the compound's lipophilicity and biological activity.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. The introduction of bromine and fluorine atoms has been shown to enhance these activities.
Table 1: Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.98 |
| Candida albicans | 15.6 |
| Escherichia coli | Not reported |
The compound demonstrated a remarkable decrease in minimum inhibitory concentration (MIC) against Staphylococcus aureus, indicating potent antibacterial activity compared to other derivatives .
Antiproliferative Activity
The antiproliferative effects of benzimidazole derivatives have been widely studied, particularly in cancer cell lines. The activity is often linked to their ability to induce apoptosis through various mechanisms.
Case Study: MDA-MB-231 Cell Line
A study evaluating various benzimidazole derivatives found that compounds similar to this compound exhibited significant antiproliferative activity against the MDA-MB-231 breast cancer cell line.
Table 2: Antiproliferative Activity against MDA-MB-231
| Compound | IC50 (µM) |
|---|---|
| 2-Bromo-5,6-difluoro | 16.38 |
| Camptothecin | 0.41 |
The IC50 value for this compound was recorded at 16.38 µM, indicating a strong potential for further development as an anticancer agent .
The biological activity of benzimidazole derivatives is often attributed to their ability to interact with cellular targets such as DNA gyrase and tubulin. The presence of halogen atoms enhances these interactions by improving binding affinity.
Apoptosis Induction
The mechanism by which these compounds induce apoptosis involves disruption of mitochondrial membrane potential and subsequent release of pro-apoptotic factors like cytochrome c into the cytosol, leading to caspase activation .
Propriétés
IUPAC Name |
2-bromo-5,6-difluoro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2N2/c8-7-11-5-1-3(9)4(10)2-6(5)12-7/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMLKLUWVAGQIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)N=C(N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















